
Propanenitrile, pentachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,3-Pentachloropropanenitrile is an organic compound with the molecular formula C3Cl5N It is a nitrile derivative characterized by the presence of five chlorine atoms attached to a three-carbon chain, with a nitrile group (-CN) at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-pentachloropropanenitrile typically involves the chlorination of propanenitrile derivatives. One common method is the reaction of propanenitrile with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production of 2,2,3,3,3-pentachloropropanenitrile follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of propanenitrile in a reactor, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentachloropropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used in substitution reactions.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst are used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed for oxidation reactions.
Major Products Formed
Substitution: Formation of substituted nitriles or amines.
Reduction: Formation of 2,2,3,3,3-pentachloropropylamine.
Oxidation: Formation of 2,2,3,3,3-pentachloropropanoic acid.
Scientific Research Applications
2,2,3,3,3-Pentachloropropanenitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various chlorinated derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-pentachloropropanenitrile involves its interaction with molecular targets through its nitrile and chlorine groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoropropanenitrile: A fluorinated analog with similar structural features but different chemical properties due to the presence of fluorine atoms.
2,2,3-Trichloropropanenitrile: A related compound with fewer chlorine atoms, leading to different reactivity and applications.
2,2,3,3,3-Pentachloropropanoic Acid: An oxidized derivative of 2,2,3,3,3-pentachloropropanenitrile with a carboxylic acid group.
Uniqueness
2,2,3,3,3-Pentachloropropanenitrile is unique due to its high degree of chlorination, which imparts distinct chemical properties such as increased reactivity and potential for forming multiple derivatives. Its structure allows for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
6065-95-8 |
|---|---|
Molecular Formula |
C3Cl5N |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
2,2,3,3,3-pentachloropropanenitrile |
InChI |
InChI=1S/C3Cl5N/c4-2(5,1-9)3(6,7)8 |
InChI Key |
KWZPNWCXKTZUJZ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C(Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



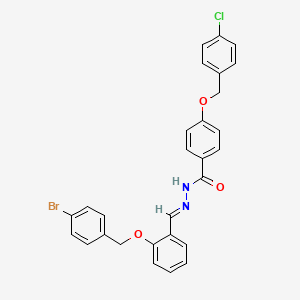

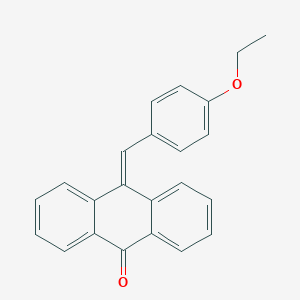
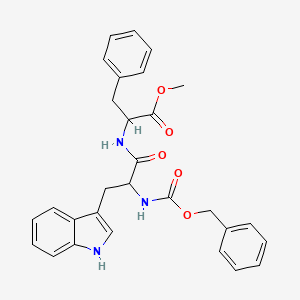

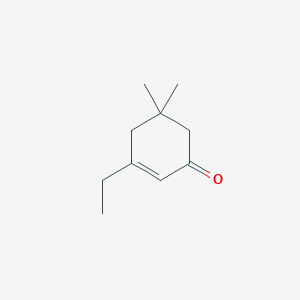
![[3,4,5-Triacetyloxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methyl acetate](/img/structure/B11948922.png)
![n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline](/img/structure/B11948929.png)
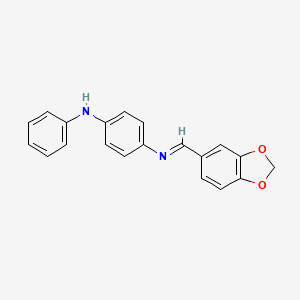

![2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948948.png)


